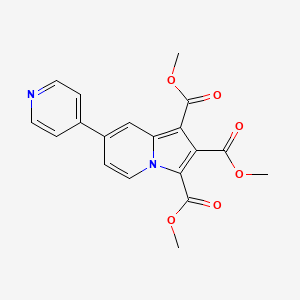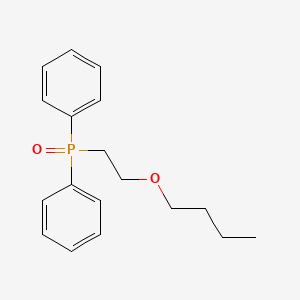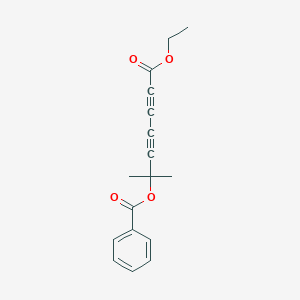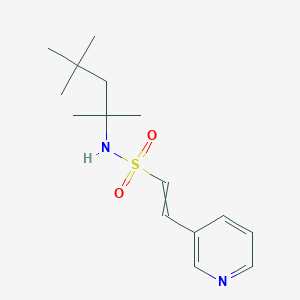![molecular formula C19H20N2O3 B14186262 Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate CAS No. 923606-40-0](/img/structure/B14186262.png)
Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with an indazole derivative in the presence of a base.
Esterification: The final step involves the esterification of the indazole derivative with ethyl propanoate under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to minimize byproducts and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound can be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[4-(aminosulfonyl)phenyl]propanoate: This compound has a similar ester group but differs in the presence of an aminosulfonyl group instead of a benzyloxy group.
Ethyl benzoate: A simpler ester with a benzene ring instead of an indazole ring.
Uniqueness
Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate is unique due to its combination of an indazole ring and a benzyloxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
923606-40-0 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 3-(4-phenylmethoxyindazol-1-yl)propanoate |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-19(22)11-12-21-17-9-6-10-18(16(17)13-20-21)24-14-15-7-4-3-5-8-15/h3-10,13H,2,11-12,14H2,1H3 |
InChI Key |
GKQMULVEJSMUDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)

![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide](/img/structure/B14186199.png)
![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)
![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)

![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)

![[(2S,3S)-1,3-dinitrohexan-2-yl]benzene](/img/structure/B14186259.png)

![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
